3-(tert-Butyl)benzene-1,2-diol

Catalog No.
S604304
CAS No.
4026-05-5
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(tert-Butyl)benzene-1,2-diol

CAS Number

4026-05-5

Product Name

3-(tert-Butyl)benzene-1,2-diol

IUPAC Name

3-tert-butylbenzene-1,2-diol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3

InChI Key

JIGUICYYOYEXFS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=CC=C1)O)O

Synonyms

3-tert-butylpyrocatechol;2-Hydroxy-3-tert-butylphenol;3-(tert-Butyl)-1,2-benzenediol;3-tert-Butyl-1,2-benzenediol;3-tert-Butylcatechol;Einecs 223-695-4;3-t-butyl-catechol;1,2-Benzenediol, 3-(1,1-diMethylethyl)-

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)O

The exact mass of the compound 3-(tert-Butyl)benzene-1,2-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(tert-Butyl)benzene-1,2-diol, commonly known as 3-tert-butylcatechol (3-TBC), is a highly specialized ortho-alkylated aromatic diol. Unlike its widely commercialized isomer 4-tert-butylcatechol, which serves as a bulk commodity polymerization inhibitor, 3-TBC features a bulky tert-butyl group immediately adjacent to the catechol hydroxyl moiety. This specific ortho-substitution generates intense steric hindrance that fundamentally alters its thermodynamic phase, vapor pressure, and coordination geometry. In industrial and advanced laboratory procurement, 3-TBC is prioritized not as a generic antioxidant, but as a precision precursor for sterically shielded bis(catechol) ligands, engineered biocatalytic targets, and specialized redox-active materials where the spatial arrangement of the 3-position is non-negotiable [1].

A common procurement error is attempting to substitute 3-tert-butylcatechol (3-TBC) with the vastly more abundant 4-tert-butylcatechol (4-TBC). This substitution fails across both process engineering and chemical synthesis dimensions. Physically, 4-TBC is a crystalline solid (melting point 52–55 °C) with low volatility, whereas 3-TBC exhibits significantly higher vapor pressure and is typically handled as a liquid or highly volatile oil at ambient temperatures [1]. Chemically, the para-substitution in 4-TBC leaves the vicinal hydroxyls relatively unshielded, whereas the ortho-substitution in 3-TBC provides critical steric protection that dictates the geometry of downstream metal complexes and alters its lability in aqueous environments. Buyers must secure exact CAS 4026-05-5 when the process requires liquid-phase dosing, specific ortho-steric bulk, or engineered biocatalytic pathways.

Thermodynamic Phase and Vapor Pressure Volatility

The position of the tert-butyl group radically alters the compound's volatility and physical state. Transpiration method measurements demonstrate that 3-TBC possesses a significantly higher vapor pressure than 4-TBC. The temperature dependence of vapor pressure for 3-TBC follows the equation ln(p/Pa) = 26.11 - 8436/(T/K), corresponding to an enthalpy of vaporization, whereas 4-TBC follows ln(p/Pa) = 36.84 - 11873/(T/K), corresponding to an enthalpy of sublimation [1].

Evidence DimensionVapor pressure temperature dependence and phase state
Target Compound Data3-TBC: ln(p/Pa) = 26.11 - 8436/(T/K) (Liquid/Vaporization)
Comparator Or Baseline4-TBC: ln(p/Pa) = 36.84 - 11873/(T/K) (Solid/Sublimation)
Quantified DifferenceFundamentally different thermodynamic state (liquid vs solid) and significantly higher volatility for 3-TBC at equivalent temperatures.
ConditionsTranspiration method vapor pressure measurements, 298.15 K standard reference.

This dictates industrial handling; 3-TBC requires liquid pumping and dosing systems and exhibits higher volatility, whereas 4-TBC is handled as a solid flake.

Synthetic Selectivity and Procurement Scarcity

Standard industrial Friedel-Crafts alkylation of catechol heavily favors the para-substituted product. When using H-ZSM-5 zeolite catalysts, the reaction yields >84% selectivity and >90% conversion for 4-TBC, while 3-TBC is produced only as a trace minor byproduct[1]. Consequently, high-purity 3-TBC cannot be sourced from standard bulk alkylation streams and requires specialized biocatalytic production (e.g., via engineered flavin-dependent monooxygenases) or complex isomerization and distillation protocols.

Evidence DimensionCatalytic selectivity in standard alkylation
Target Compound Data3-TBC: Minor trace byproduct (<5% yield)
Comparator Or Baseline4-TBC: >84% selectivity and >90% conversion
Quantified DifferenceOver 16-fold difference in synthetic selectivity favoring 4-TBC during standard industrial production.
ConditionsAlkylation of catechol with tert-butyl alcohol over H-ZSM-5 zeolite.

Justifies the premium cost and specialized procurement required for 3-TBC, as it cannot be acquired as a cheap commodity chemical like its 4-substituted isomer.

Aqueous Lability and Formulation Constraints

The ortho-positioning of the tert-butyl group makes 3-TBC highly sensitive to degradation in water. During chemoenzymatic synthesis, 3-TBC is noted to be 'very labile in aqueous solution,' necessitating immediate in situ binding to Amberlite XAD-4 resin to stabilize the product and achieve a productivity of 63 mg/L/h [1]. In contrast, 4-TBC is routinely formulated in aqueous or semi-aqueous environments as an industrial inhibitor without requiring immediate resin stabilization.

Evidence DimensionStability in aqueous media
Target Compound Data3-TBC: Highly labile, requires immediate resin-binding for stabilization
Comparator Or Baseline4-TBC: Stable enough for standard aqueous/solvent extraction and formulation
Quantified DifferenceBinary handling requirement (resin stabilization required vs not required) due to rapid aqueous degradation of 3-TBC.
ConditionsAqueous biocatalytic or chemoenzymatic synthesis environments.

Forces buyers to design non-aqueous downstream processes or implement immediate extraction protocols when utilizing or synthesizing 3-TBC.

Sterically Hindered Bis(catechol) Ligand Synthesis

Because of the immediate ortho-steric bulk provided by the 3-position tert-butyl group, 3-TBC is the exact precursor required for synthesizing rod-like bis(catechol) ligands (e.g., with acetylene linkers). These ligands exhibit specific irreversible oxidation waves around 1 V under neutral conditions due to high activation energy for deprotonation, a feature directly tied to the 3-substitution pattern[1].

Benchmark Substrate for Flavin-Dependent Monooxygenase (FMO) Engineering

Due to its scarcity in standard chemical synthesis, 3-TBC serves as a high-value target and benchmark product for the engineering of industrial FMO biocatalysts (such as 2-hydroxybiphenyl 3-mono-oxygenase from Pseudomonas azelaica). Procurement of pure 3-TBC is essential as an analytical standard to quantify the success of these large-scale biotransformation pathways [2].

Non-Aqueous Liquid-Phase Antioxidant Formulation

In specialized polymer or lubricant systems where solid additives (like 4-TBC) cause dispersion issues or crystallization, the liquid state and high volatility of 3-TBC allow for seamless integration into non-aqueous liquid-phase formulations, provided the system avoids the aqueous lability constraints of the compound.

XLogP3

2.9

UNII

47F26P1WUE

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (29.09%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (29.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (70.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

27213-78-1
4026-05-5

Wikipedia

3-tert-butylcatechol

Dates

Last modified: 08-15-2023

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